REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:10](=[O:13])[CH2:11][CH3:12])[CH:5]=[CH:6][C:7]=1[O:8]C.C([O-])([O-])=O.[Na+].[Na+]>Br>[F:1][C:2]1[CH:3]=[C:4]([C:10](=[O:13])[CH2:11][CH3:12])[CH:5]=[CH:6][C:7]=1[OH:8] |f:1.2.3|
|
Name
|
|
Quantity
|
421 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)C(CC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (eluent: petroleum ether/EtOAc=5/1) over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1O)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 257 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |